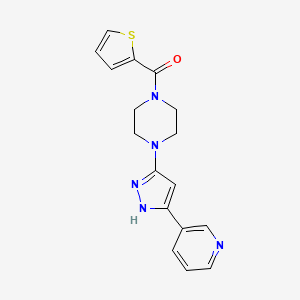
(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of unique properties that make it useful for a variety of applications, including medicinal chemistry, neuroscience, and drug discovery.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research has shown the importance of understanding molecular interactions of similar compounds with receptors, illustrating how modifications in molecular structure can influence receptor binding and activity. For example, studies on cannabinoids have employed molecular orbital methods and conformational analysis to elucidate the binding interactions and pharmacophore models for cannabinoid receptors, highlighting the role of molecular conformations in receptor activity (J. Shim et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds featuring similar structural motifs has been explored for their potential pharmacological properties. Studies have synthesized and screened small molecules for in vitro affinity at human receptors, identifying compounds with high affinity and selectivity. This highlights the potential of such compounds in therapeutic applications, especially in crossing the blood-brain barrier and receptor occupancy after oral administration (Devin M. Swanson et al., 2009).
Anticancer Activity
Compounds containing thiophene and pyrazole derivatives have been synthesized and investigated for their anticancer activity against various human cancer cell lines. These studies have identified compounds with significant growth inhibitory effects, suggesting their potential as lead compounds for further development in cancer therapy (Nazan Inceler et al., 2013).
Antimicrobial and Antiviral Activities
Research into the antimicrobial and antiviral activities of similar compounds has produced promising results, with novel heterocyclic compounds exhibiting good activity against bacteria, fungi, and viruses. These findings support the potential of such compounds in addressing infectious diseases and highlight the importance of structural modification in enhancing biological activity (P. Sanjeeva et al., 2022).
Enzyme Inhibitory Activity
The evaluation of enzyme inhibitory activities is another area of application, where novel thiophene-based heterocyclic compounds have been designed and assessed for their inhibitory effects on key enzymes. These studies have identified compounds with potent inhibitory activities, offering insights into their potential therapeutic applications and the role of molecular docking in understanding their mechanism of action (A. Cetin et al., 2021).
Propiedades
IUPAC Name |
[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(15-4-2-10-24-15)22-8-6-21(7-9-22)16-11-14(19-20-16)13-3-1-5-18-12-13/h1-5,10-12H,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAOQSTVFTBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

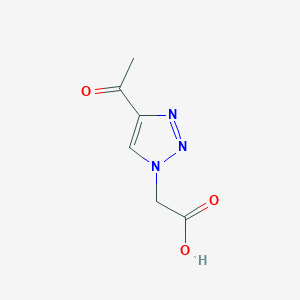
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2988880.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)
![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)
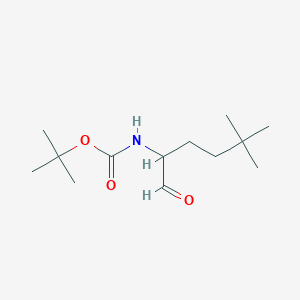
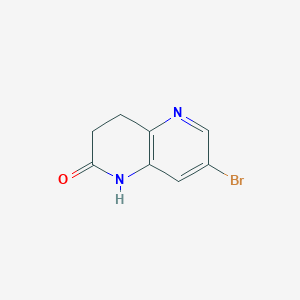
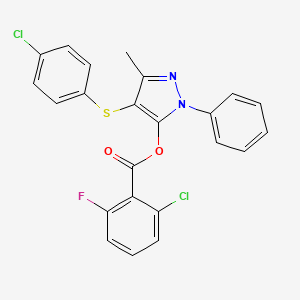

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)
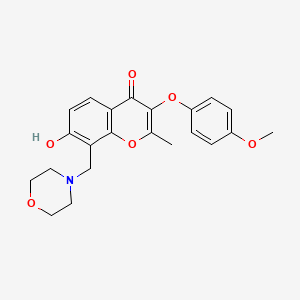
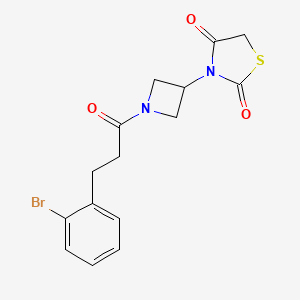

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)